molecular formula C20H25N3OS B2658537 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide CAS No. 1448123-04-3

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2658537
CAS No.: 1448123-04-3
M. Wt: 355.5
InChI Key: UAHRMDSNMPIRTD-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide is a synthetic small molecule belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic rings recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological potential . This compound features a benzamide group linked to a 1,5-disubstituted pyrazole core, a structural motif found in molecules with various investigated biological activities. The specific substitution pattern, including the cyclopentyl and cyclopropyl groups, is designed to modulate the compound's properties and interaction with biological targets. Researchers are increasingly interested in such pyrazole-carboxamide hybrids for their potential as key tools in chemical biology and drug discovery efforts . The presence of the 2-(methylthio)benzamide moiety may contribute to unique binding characteristics, as similar benzamide structures are known to exhibit targeted biological activity . As a research chemical, this compound is provided for use in non-clinical investigations, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further synthetic exploration. The compound is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-25-19-9-5-4-8-17(19)20(24)21-13-15-12-18(14-10-11-14)23(22-15)16-6-2-3-7-16/h4-5,8-9,12,14,16H,2-3,6-7,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHRMDSNMPIRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole ring, followed by the introduction of cyclopentyl and cyclopropyl groups. The final steps involve the formation of the benzamide structure and the addition of the methylthio group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzamide or pyrazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at various positions on the molecule.

Scientific Research Applications

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name/ID Core Structure Substituents Biological Activity Synthesis Approach Reference
Target Compound Benzamide 2-(methylthio); N-linked pyrazolylmethyl (cyclopentyl, cyclopropyl) Not reported Likely amine-acid chloride coupling -
Compound 15 () Benzamide 2-[(2-thienylmethyl)thio]; N-linked ethyl-(3-cyano-2-pyridinyl)amino Anticancer, antiviral Unspecified
Compound 10a () Benzamide 4-(6-methoxybenzo[d]thiazol-2-yl); 2-nitro; N-linked triazolylmethyl Antimicrobial (E. coli) 1,3-dipolar cycloaddition
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-methyl; N-linked 2-hydroxy-1,1-dimethylethyl Metal-catalyzed C–H activation Acid chloride/amine coupling

Key Observations:

Substituent Diversity :

  • The target compound’s methylthio group at the 2-position is less sterically hindered compared to bulkier groups like thienylmethylthio in Compound 15 . This may enhance membrane permeability but reduce target specificity.
  • The cyclopentyl/cyclopropyl-pyrazole system introduces unique steric and electronic effects. Cyclopropane’s ring strain and cyclopentane’s conformational flexibility may influence binding kinetics compared to simpler alkyl or aryl substituents in analogs like Compound 45 (, oxadiazolylmethyl group) .

Biological Activity: While the target compound’s activity is unspecified, Compound 15 () and Compound 10a () highlight the role of sulfur-containing benzamides in therapeutic applications, including antiviral and antimicrobial activity .

Synthetic Routes :

  • The target compound’s synthesis likely parallels acid chloride/amine coupling () or cycloaddition strategies (). The pyrazole core may be pre-functionalized before coupling to the benzamide .

Research Findings and Implications

Role of Heterocyclic Appendages

Pyrazole and triazole rings (e.g., –5) are common in drug design due to their hydrogen-bonding capacity and metabolic stability. The target compound’s cyclopropyl-pyrazole may offer enhanced rigidity and resistance to oxidative metabolism compared to triazole-based analogs like those in .

Methylthio vs. Alternative Thioethers

However, its smaller size may improve binding to shallow enzyme pockets .

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, focusing on its anti-inflammatory properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a pyrazole ring, cyclopentyl and cyclopropyl substituents, and a methylthio group attached to a benzamide moiety. Its molecular formula is C16H20N4SC_{16}H_{20}N_{4}S, with a molecular weight of approximately 304.42 g/mol. The presence of the pyrazole ring is significant as it is known for conferring various pharmacological properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects . Key findings include:

  • Reduction of Edema : The compound significantly decreases edema in experimental models.
  • Inhibition of Leukocyte Migration : It has been shown to inhibit leukocyte migration to sites of inflammation.
  • Downregulation of Proinflammatory Cytokines : Levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) are notably reduced upon treatment with this compound.
  • NF-κB Inhibition : The compound suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor involved in inflammatory responses.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes, particularly protein kinases involved in various signaling pathways. This inhibition can have significant implications for cancer treatment and other diseases characterized by abnormal kinase activity.

The biological activity of this compound is largely attributed to its interaction with key cellular targets:

  • Kinase Inhibition : The compound acts as an inhibitor of serine/threonine kinases, which are integral to the MAP kinase signaling pathway. This pathway regulates numerous cellular functions including growth, differentiation, and response to stress.
  • Modulation of Biochemical Pathways : By influencing the MAP kinase pathway, the compound can alter downstream signaling events that contribute to cell survival or apoptosis.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

StudyFindings
Study ADemonstrated significant reduction in inflammatory markers in animal models.
Study BShowed effective inhibition of cancer cell proliferation through kinase inhibition.
Study CReported antimicrobial properties against specific bacterial strains .

Q & A

Q. Q1: What are the typical synthetic routes for preparing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide, and how are intermediates validated?

A: The synthesis involves multi-step reactions, often starting with cyclization of pyrazole precursors followed by functionalization. Key steps include:

  • Cyclopropane introduction : Cyclopropane groups are added via [2π+2σ] cycloaddition or alkylation under basic conditions.
  • Amide coupling : Benzamide formation employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
  • Validation : Intermediates are characterized via 1H/13C NMR (to confirm regioselectivity) and LC-MS (for purity >95%). For example, pyrazole ring formation is confirmed by NMR peaks at δ 6.2–6.8 ppm (pyrazole protons) .

Basic Analytical Techniques

Q. Q2: Which analytical methods are critical for confirming the structure and purity of this compound?

A:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., cyclopentyl vs. cyclopropyl groups) and confirms stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion at m/z 414.18) .
  • HPLC-PDA : Assesses purity (>98% by reverse-phase C18 columns, acetonitrile/water gradient) .

Advanced Synthesis Optimization

Q. Q3: How can reaction conditions be optimized to improve yields of the final compound?

A: Systematic variation of parameters is key:

VariableOptimal RangeImpact on Yield
SolventDMF > THFPolar aprotic solvents enhance nucleophilicity
CatalystK2CO3 (1.2 eq)Base catalysis improves cyclopropane formation
Temperature60–80°CHigher temps accelerate coupling but risk decomposition
Controlled experiments (e.g., DoE) are recommended to identify interactions between variables .

Advanced Biological Activity Profiling

Q. Q4: What methodological approaches are used to evaluate this compound’s biological activity, and how are SAR studies designed?

A:

  • Primary Screening : In vitro assays (e.g., kinase inhibition, antimicrobial MIC tests) at 10 µM concentrations .
  • SAR Development : Derivatives are synthesized by modifying:
    • Pyrazole substituents : Cycloalkyl vs. aryl groups (affects lipophilicity) .
    • Benzamide thioether : Methylthio vs. sulfoxide (impacts redox activity) .
  • Data Interpretation : IC50 values are analyzed using nonlinear regression (e.g., GraphPad Prism) to compare potency .

Advanced Data Contradiction Analysis

Q. Q5: How should researchers address contradictory results in biological activity or synthetic yields across studies?

A: Contradictions often arise from:

  • Reaction conditions : Solvent purity (e.g., wet DMF hydrolyzes intermediates) .
  • Biological assays : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
    Resolution strategies :
    • Replicate experiments under strictly controlled conditions (e.g., inert atmosphere for air-sensitive steps) .
    • Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays) .

Stability and Degradation Studies

Q. Q6: What protocols are used to assess the compound’s stability under storage or physiological conditions?

A:

  • Forced Degradation : Expose to heat (40–60°C), UV light, or pH extremes (1–13). Monitor via HPLC for decomposition products (e.g., sulfoxide formation from methylthio group oxidation) .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hrs); quantify parent compound using LC-MS/MS .

Advanced Computational Modeling

Q. Q7: How can molecular docking or DFT calculations guide the design of derivatives?

A:

  • Docking Studies (AutoDock Vina) : Predict binding to targets (e.g., COX-2) by aligning the benzamide moiety in hydrophobic pockets .
  • DFT Calculations (Gaussian) : Optimize geometry to assess steric clashes (e.g., cyclopentyl vs. bulkier substituents) .

Reproducibility Challenges

Q. Q8: What steps ensure reproducibility in multi-step syntheses of this compound?

A:

  • Detailed Protocols : Specify exact equivalents (e.g., 1.1 eq RCH2Cl), solvent grades, and stirring rates .
  • Intermediate Storage : Lyophilize and store at −20°C under argon to prevent degradation .

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